8-Bromo-6-iodoimidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-6-iodoimidazo[1,2-a]pyridine is a halogenated heterocyclic compound with the molecular formula C7H4BrIN2. It is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-iodoimidazo[1,2-a]pyridine typically involves halogenation reactions. One common method is the bromination of imidazo[1,2-a]pyridine followed by iodination. The reaction conditions often include the use of bromine and iodine reagents under controlled temperatures and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow systems and microreactor technologies to ensure efficient and scalable synthesis. These methods help in maintaining the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like organometallic compounds and catalysts are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
8-Bromo-6-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceutical agents, particularly in central nervous system disorders.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 8-Bromo-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
Uniqueness: 8-Bromo-6-iodoimidazo[1,2-a]pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and specialized applications .
Properties
IUPAC Name |
8-bromo-6-iodoimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXIWWQBGYRJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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